
Alafosfalin
Vue d'ensemble
Description
Chemical structure: amino acid derivatives
Alafosfalin is a Chemotherapeutic drug.
Applications De Recherche Scientifique
Antibacterial Properties
Alafosfalin has been extensively studied for its in vitro antibacterial activity. It demonstrates significant effectiveness against a range of gram-negative bacteria, particularly Escherichia coli , and exhibits moderate activity against Serratia , Klebsiella , Enterobacter , and Citrobacter species. However, it shows limited efficacy against gram-positive organisms compared to traditional beta-lactam antibiotics such as cephalosporins and ampicillin .
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound against various bacterial strains:
Bacterial Strain | MIC (mg/L) |
---|---|
Escherichia coli | 0.25 |
Klebsiella pneumoniae | 8 |
Enterobacter cloacae | 4 |
Serratia marcescens | ≤4 |
Citrobacter species | ≤4 |
This data indicates that this compound is particularly potent against E. coli, with a significantly lower MIC compared to other tested strains .
Synergistic Effects with Beta-lactams
This compound has been shown to work synergistically when combined with beta-lactam antibiotics. In studies involving clinical isolates, combinations of this compound with beta-lactams resulted in enhanced antibacterial activity against resistant strains. Specifically, fractional inhibitory concentrations (FIC) of less than or equal to 0.5 were observed in 10% to 40% of susceptible strains when tested in various ratios (4:1 and 1:4) . This synergy may provide a viable strategy for overcoming bacterial resistance.
Applications in Drug Delivery
Recent research has explored the use of this compound as a drug delivery agent targeting specific membrane carriers. Its unique properties allow it to be utilized in developing prodrugs aimed at enhancing the bioavailability of other therapeutic agents . The ability to modify drug delivery systems can significantly improve treatment outcomes for patients requiring targeted therapies.
Innovative Uses in Materials Science
This compound has also found applications beyond pharmacology. Recent studies have focused on its incorporation into textile materials to impart antimicrobial properties. For instance, nonwoven polypropylene fabrics treated with this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. This modification enhances the functional properties of textiles used in medical and hygiene applications .
Case Studies
Case Study 1: this compound Against Multidrug-Resistant Strains
A study evaluated the effectiveness of this compound against carbapenemase-producing Enterobacteriaceae (CPE). The results indicated that this compound retained activity against these resistant strains when used alone or in combination with meropenem, showcasing its potential as a therapeutic option in treating infections caused by multidrug-resistant bacteria .
Case Study 2: this compound-Modified Textiles
Research demonstrated that polypropylene nonwoven fabrics modified with this compound showed a rough surface texture conducive to microbial inhibition. Scanning Electron Microscopy (SEM) analysis revealed that the treated fabrics had a significantly altered morphology, which contributed to their enhanced antimicrobial performance .
Mécanisme D'action
Target of Action
Alafosfalin, a phosphonodipeptide, is primarily designed to target bacterial cell wall biosynthesis . It is particularly effective against Gram-negative bacteria .
Mode of Action
This compound functions as an inhibitor of key enzymes related to bacterial cell wall biosynthesis . The peptidyl parts of the molecule serve as a targeting unit, facilitating efficient transport through bacterial or fungal membranes .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial cell wall biosynthesis . By inhibiting these pathways, it disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
Studies in humans have shown that oral doses of this compound ranging from 50 to 2,500 mg are well absorbed . Some metabolic hydrolysis occurs before the drug reaches the general circulation . The oral bioavailability of this compound is approximately 50% and is largely independent of dose .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. It achieves this by disrupting the biosynthesis of the bacterial cell wall, leading to bacterial cell death . It has also been found to potentiate the action of beta-lactam antibiotics .
Action Environment
The antibacterial activity of this compound is significantly reduced in the presence of casein hydrolysate and peptones . The optimum pH for its antibacterial activity is 5.5, and it is markedly less at pH 7.5 . The antibacterial potency of this compound is also significantly reduced when the size of the bacterial inoculum is increased .
Analyse Biochimique
Biochemical Properties
Alafosfalin plays a significant role in biochemical reactions by inhibiting bacterial cell wall biosynthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls . By inhibiting these enzymes, this compound disrupts the formation of the cell wall, leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound has been shown to influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance . Its impact on cellular metabolism includes the disruption of normal metabolic processes required for cell wall construction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of enzymes such as alanine racemase and muramyl peptide ligase. This binding inhibits the enzymes’ activity, preventing the synthesis of peptidoglycan and ultimately leading to bacterial cell death . This compound’s structure allows it to mimic the natural substrates of these enzymes, effectively blocking their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antibacterial activity can decrease in the presence of certain proteins and peptides . Long-term studies have shown that this compound can maintain its efficacy over extended periods, although its potency may be reduced under specific conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits bacterial growth without significant adverse effects. At higher doses, some toxic effects have been observed, including a reduction in erythrocyte count and mild hematological changes . These effects are generally reversible upon discontinuation of the compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are essential for the production of peptidoglycan . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and reduces the levels of key metabolites required for cell wall construction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by bacterial cells via peptide transport systems and accumulates in the cytoplasm where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical structure, which allows it to penetrate bacterial cell walls effectively .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of bacterial cells. It targets enzymes involved in cell wall synthesis, which are located in the cytoplasmic membrane and cytoplasm . The compound’s activity is influenced by its ability to reach these specific compartments and interact with the target enzymes .
Activité Biologique
Alafosfalin, chemically known as L-alanyl-L-1-aminoethylphosphonic acid, is a phosphonopeptide antibiotic that has garnered attention for its antibacterial properties, particularly against various strains of bacteria. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacokinetics, and efficacy against different bacterial species.
This compound acts primarily by inhibiting cell wall biosynthesis in bacteria. Its structure allows it to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls. This inhibition leads to cell lysis and death, particularly in gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
Transport Mechanisms
The uptake of this compound into bacterial cells involves specific peptide transport systems. Studies have shown that it is accumulated by multiple permeases in E. coli, indicating a complex interaction with bacterial transport mechanisms . The compound exhibits low affinity for systems transporting phosphonooligopeptides but is rapidly taken up by mutants unable to transport certain toxic peptides .
Efficacy Against Bacterial Strains
This compound has demonstrated varying levels of efficacy against different bacterial species, as summarized in the following table:
Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Range (mg/L) |
---|---|---|---|
Enterobacterales (n = 197) | 2 | 2 | ≤0.031 – >8 |
E. coli (n = 53) | 0.063 | 0.125 | ≤0.031 – 2 |
Klebsiella pneumoniae | >8 | >8 | ≤0.031 – >8 |
Serratia marcescens | Moderate | Moderate | Not specified |
Enterococcus faecalis | 0.5 | 2 | Not specified |
The data indicates that this compound is particularly effective against E. coli, with an MIC50 of 0.063 mg/L, while showing reduced activity against Klebsiella pneumoniae and other Enterobacterales .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in animal models, revealing its favorable absorption and distribution characteristics. In rabbits, serum concentrations of this compound were found to exceed those of ampicillin, suggesting effective tissue penetration . The elimination rates from serum and tissue fluid were similar for both drugs, indicating a consistent pharmacokinetic behavior.
Case Studies
- In Vivo Efficacy : In a study involving infected rodents, certain dipeptide derivatives of this compound exhibited significantly greater in vivo activity compared to the parent compound when administered orally . This suggests potential for developing more effective formulations based on this compound's structure.
- Combination Therapy : this compound has shown synergistic effects when combined with other antibiotics such as meropenem against carbapenemase-producing enterobacteriaceae (CPE), enhancing its therapeutic potential in resistant infections .
Propriétés
IUPAC Name |
[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYDBSYOBONRV-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046393 | |
Record name | Alafosfalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60668-24-8 | |
Record name | Alafosfalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60668-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alafosfalin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alafosfalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alafosfalin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALAFOSFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.